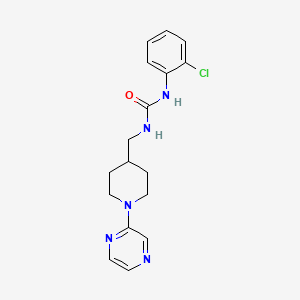

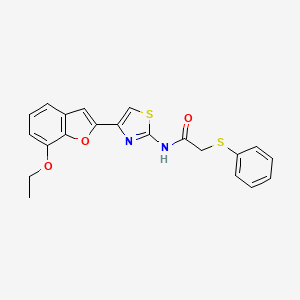

![molecular formula C22H27ClN4O3S B3016416 N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1215605-33-6](/img/structure/B3016416.png)

N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with similar structural features and substituents, such as nitro groups, diethylaminoethyl groups, and other benzamide-related structures. These compounds are often studied for their biological activities, including antiemetic, antitumor, local anesthetic, and antiarrhythmic properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of amines with acid chlorides or carboxylic acids. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides involved the acylation of adamantylamine with nitrobenzoyl chloride followed by alkylation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography, NMR, IR, and MS techniques. For instance, the crystal structure of 2-diethylaminoethyl-p-nitrobenzoate hydrochloride was determined using three-dimensional diffractometer data . The molecular structure is crucial for understanding the interaction of these compounds with biological targets and for rational drug design.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrolysis, reduction, and conjugation. The presence of functional groups such as nitro, amino, and chloro can influence the reactivity of these compounds. For example, the hypoxia-selective cytotoxicity of certain benzamide derivatives is attributed to their one-electron reduction potentials .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, vapor pressure, and distribution coefficients, are important for their pharmacokinetic profiles. The study of these properties can involve techniques like the shake flask method, inert gas transpiration, and DFT calculations . For example, the solubility and distribution coefficients of N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide were determined in various solvents and temperatures .

科学的研究の応用

Hypoxia-Selective Antitumor Agents

Research into hypoxia-selective antitumor agents has led to the synthesis and evaluation of regioisomers with varying cytotoxicity levels under aerobic and hypoxic conditions. These studies aim to identify compounds with selective toxicity to hypoxic tumor cells, potentially leading to more effective cancer therapies with reduced side effects on healthy tissues (Palmer et al., 1996).

Cognitive Enhancers and Neuroprotection

Research on compounds such as T-588 has shown protective effects against sodium nitroprusside-induced cytotoxicity in cultured rat astrocytes. These findings suggest potential applications in mitigating mitochondrial dysfunction and promoting cell survival, which could be relevant for treating neurodegenerative diseases (Phuagphong et al., 2004).

Antitumor Activity of Benzothiazole Derivatives

Derivatives of benzothiazole, sharing a similar structural motif with the compound of interest, have been synthesized and found to exhibit cytostatic activities against various malignant human cell lines. This research underscores the potential of such compounds in cancer treatment, highlighting the importance of structural modifications for enhancing therapeutic efficacy (Racané et al., 2006).

Antiarrhythmic Activity

Studies have also focused on the synthesis and evaluation of novel compounds for their antiarrhythmic activities. For instance, derivatives of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides were synthesized, revealing compounds with promising antiarrhythmic properties for further pharmacological and toxicological studies (Likhosherstov et al., 2014).

Local Anesthetic Molecular Properties

Investigations into the molecular properties of local anesthetics have included the crystal structure analysis of related compounds, providing insights into their mechanism of action and potential for development as safer or more effective local anesthetics (Beall & Sass, 1970).

特性

IUPAC Name |

N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S.ClH/c1-5-24(6-2)11-12-25(21(27)17-7-9-18(10-8-17)26(28)29)22-23-19-14-15(3)13-16(4)20(19)30-22;/h7-10,13-14H,5-6,11-12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQFLZIQLCSDTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=CC(=CC(=C2S1)C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3016333.png)

![4-(1,7-dimethyl-3-(naphthalen-1-ylmethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B3016335.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)

![8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B3016343.png)

![5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3016344.png)

![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3016350.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/no-structure.png)

![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)